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Abstract
Isoguanosine (isoG) is a structural isomer of guanosine that has garnered significant interest in

the fields of synthetic biology, diagnostics, and therapeutics. Its unique hydrogen bonding

pattern, forming a stable, non-canonical base pair with isocytosine (isoC), allows for the

expansion of the genetic alphabet. This application note provides a comprehensive guide for

researchers, scientists, and drug development professionals on the solid-phase synthesis of

isoguanosine-modified RNA and DNA oligonucleotides. We delve into the critical aspects of

phosphoramidite chemistry, protecting group strategies, coupling conditions, and post-

synthesis processing, offering detailed, field-proven protocols to ensure successful and reliable

synthesis.
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The central dogma of molecular biology is predicated on the specific pairing of adenine with

thymine (or uracil) and guanine with cytosine. The introduction of an artificial, third base pair

presents a powerful tool for expanding the functional capacity of nucleic acids. The

isoguanosine (isoG) and isocytosine (isoC) pair, first proposed by Alexander Rich in 1962,

forms a Watson-Crick-like geometry with three hydrogen bonds, distinct from the natural A-T

and G-C pairs.[1][2]

The ability to site-specifically incorporate isoG into DNA and RNA has profound implications:

Expanded Genetic Alphabet: It allows for the storage and retrieval of greater amounts of

information within a nucleic acid sequence.

Orthogonal Systems: The isoG-isoC pair can function as an independent genetic system,

enabling the development of novel diagnostics and synthetic biological circuits that do not

interfere with native cellular processes.

Therapeutic and Diagnostic Applications: Isoguanosine-modified aptamers and probes can

exhibit enhanced binding affinity and specificity for their targets. For instance, modifications

to the thrombin binding aptamer with isoguanosine have been explored to modulate its

anticoagulant properties.[3]

Probing Nucleic Acid Structure and Function: The unique properties of isoG serve as a

valuable tool for investigating the intricacies of DNA and RNA folding, recognition, and

catalysis.

The solid-phase synthesis of oligonucleotides, pioneered by Letsinger and further refined by

Caruthers and Beaucage with the development of phosphoramidite chemistry, remains the gold

standard for producing synthetic nucleic acids.[4] This methodology allows for the controlled,

stepwise addition of nucleotide monomers to a growing chain anchored to a solid support,

enabling the precise synthesis of custom sequences, including those containing modifications

like isoguanosine.

This guide provides the necessary technical details to successfully perform the synthesis of

isoguanosine-modified oligonucleotides on an automated DNA/RNA synthesizer.
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The Chemistry of Isoguanosine Incorporation: A
Mechanistic Overview
The incorporation of isoguanosine into a growing oligonucleotide chain via solid-phase

synthesis follows the same fundamental cycle as natural nucleotides: detritylation, coupling,

capping, and oxidation. However, the unique chemical nature of isoguanosine necessitates

special considerations, particularly regarding protecting groups and potential side reactions.

Phosphoramidite Chemistry: The Core of
Oligonucleotide Synthesis
The cornerstone of modern oligonucleotide synthesis is the use of nucleoside

phosphoramidites as the monomer building blocks.[4][5] These are stabilized phosphorus(III)

compounds that are activated to become highly reactive phosphite triesters, which then couple

with the free 5'-hydroxyl group of the growing oligonucleotide chain.

Protecting Group Strategy for Isoguanosine
Proper protection of the reactive functional groups on the isoguanosine nucleobase is

paramount to prevent unwanted side reactions during synthesis.

Exocyclic Amine (N6): The N6 amino group of isoguanosine is typically protected to prevent

modification during phosphoramidite activation and coupling.

Lactam Function (O2): The O2 lactam function of isoguanosine can be susceptible to side

reactions with phosphoramidite reagents.[6][7] Protection of this group is crucial for high-

fidelity synthesis.

A common and effective protecting group strategy for 2'-deoxyisoguanosine (isodG) involves:

N6-Position: A diisobutylformamidine (dmf) group is often used. This group is labile and can

be removed under standard ammonium hydroxide deprotection conditions.[8][9]

O2-Position: A diphenylcarbamoyl (DPC) group provides robust protection and is also

cleaved during the final deprotection step with ammonium hydroxide.[8]
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For the synthesis of isoguanosine-modified RNA, the 2'-hydroxyl group of the ribose sugar

must also be protected, typically with a tert-butyldimethylsilyl (TBDMS) or a

triisopropylsilyloxymethyl (TOM) group.

The Synthesis Cycle: A Step-by-Step Workflow
The automated synthesis of an isoguanosine-modified oligonucleotide proceeds through a

repetitive four-step cycle for each monomer addition.

Solid-Phase Synthesis Cycle for Isoguanosine Incorporation

1. Detritylation 2. Coupling
Exposes 5'-OH

3. Capping
Adds iG-Phosphoramidite 4. OxidationBlocks unreacted 5'-OH

Stabilizes P(III) to P(V)

Click to download full resolution via product page

Caption: Automated solid-phase synthesis cycle for incorporating an isoguanosine

phosphoramidite.

Detritylation: The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting

group from the support-bound nucleoside (or the previously added nucleotide). This is

typically achieved using a mild acid, such as dichloroacetic acid (DCA) or trichloroacetic acid

(TCA) in dichloromethane.[10] Given the susceptibility of the glycosidic bond of isoguanosine

to cleavage under acidic conditions, it is highly recommended to use the milder DCA.[8] The

release of the orange-colored DMT cation provides a real-time indication of the reaction's

progress.

Coupling: The isoguanosine phosphoramidite, dissolved in an anhydrous acetonitrile, is

delivered to the synthesis column along with an activator, such as 5-(ethylthio)-1H-tetrazole

(ETT) or 5-(benzylthio)-1H-tetrazole (BTT). The activator protonates the diisopropylamino

group of the phosphoramidite, forming a highly reactive phosphitylating agent.[5] This
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intermediate then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide

chain, forming a phosphite triester linkage. Coupling efficiency is critical and is typically very

high (>98%).

Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent

cycles, any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped." This is usually

accomplished using a mixture of acetic anhydride and 1-methylimidazole.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized

to a more stable pentavalent phosphate triester. A solution of iodine in a mixture of

tetrahydrofuran, water, and pyridine is commonly used for this step.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Detailed Protocols for Isoguanosine-Modified
Oligonucleotide Synthesis
The following protocols are intended for use with standard automated DNA/RNA synthesizers.

Reagent concentrations and volumes may need to be optimized based on the specific

instrument and synthesis scale.

Materials and Reagents
Isoguanosine Phosphoramidite:

For DNA: 5'-Dimethoxytrityl-N6-(diisobutylformamidine)-2-O-(diphenylcarbamoyl)-2'-

deoxyisoguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

For RNA: 5'-Dimethoxytrityl-2'-O-(tert-butyldimethylsilyl)-N6-(diisobutylformamidine)-2-O-

(diphenylcarbamoyl)-isoguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

Standard DNA/RNA Phosphoramidites: A, C, G, T, and U phosphoramidites with standard

protecting groups (e.g., Bz for A and C, iBu or dmf for G).[11][12]

Solid Support: Controlled pore glass (CPG) or polystyrene functionalized with the desired

initial nucleoside. Universal supports are also widely used.
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Anhydrous Acetonitrile: For phosphoramidite and activator solutions.

Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 5-(Benzylthio)-1H-

tetrazole (BTT) in acetonitrile.

Deblocking Solution: 3% Dichloroacetic acid (DCA) in dichloromethane.

Capping Solution A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).

Capping Solution B: 16% 1-Methylimidazole in THF.

Oxidizer Solution: 0.02 M Iodine in THF/pyridine/water (7:2:1 v/v/v).

Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.

Purification Buffers and Columns: As required for the chosen purification method (e.g.,

HPLC, PAGE).

Pre-Synthesis Preparation
Phosphoramidite Preparation: Dissolve the isoguanosine phosphoramidite and standard

phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended

concentration (typically 0.1 M). Ensure the solutions are completely anhydrous to prevent

hydrolysis.

Synthesizer Setup: Install the required reagent bottles on the synthesizer and prime the lines

according to the instrument's protocol. Enter the desired oligonucleotide sequence, including

the isoguanosine modification.

Automated Synthesis Protocol
The following table outlines the key steps and typical parameters for a single synthesis cycle.
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Step Reagent(s) Typical Wait Time

Detritylation 3% DCA in Dichloromethane 60-120 seconds

Coupling
Isoguanosine Phosphoramidite

+ Activator
3-5 minutes

Capping Capping A + Capping B 30 seconds

Oxidation Iodine Solution 30 seconds

Note: The coupling time for isoguanosine phosphoramidite may need to be extended compared

to standard phosphoramidites to ensure high coupling efficiency. A 3-5 minute coupling time is

a good starting point.

Post-Synthesis: Cleavage and Deprotection
Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from

the solid support. This is typically achieved by incubating the support in concentrated

ammonium hydroxide at room temperature for 1-2 hours.

Base Deprotection: The same ammonium hydroxide solution is used to remove the

protecting groups from the nucleobases. For oligonucleotides containing isoguanosine with

dmf and DPC protecting groups, heating the ammonium hydroxide solution at 55°C for 8-12

hours is generally sufficient for complete deprotection.[8] For RNA synthesis, a subsequent

deprotection step is required to remove the 2'-hydroxyl protecting groups (e.g., using

triethylamine trihydrofluoride for TBDMS groups).

Caution: Always perform cleavage and deprotection in a well-ventilated fume hood.

Purification of Isoguanosine-Modified Oligonucleotides
Purification is a critical step to remove failure sequences and residual protecting groups. The

choice of purification method depends on the length of the oligonucleotide and the required

purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful

technique for purifying oligonucleotides and is often the method of choice for modified
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oligonucleotides.[13][14] It provides excellent resolution and can separate the full-length

product from shorter failure sequences.

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE offers the highest resolution

and is ideal for purifying long oligonucleotides or when single-base resolution is required.[13]

However, recovery from the gel can be lower compared to HPLC.

Quality Control
The final product should be analyzed to confirm its identity and purity.

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of

the synthesized oligonucleotide.

UV-Vis Spectroscopy: The concentration and purity of the oligonucleotide can be assessed

by measuring its absorbance at 260 nm.

Troubleshooting Common Issues in Isoguanosine
Synthesis
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Issue Potential Cause(s) Recommended Solution(s)

Low Coupling Efficiency of

Isoguanosine

- Incomplete detritylation-

Moisture in reagents-

Insufficient coupling time-

Degraded phosphoramidite

- Use fresh deblocking

solution- Use anhydrous

acetonitrile and fresh reagents-

Increase coupling time to 5-10

minutes- Use freshly prepared

phosphoramidite solution

Presence of Failure

Sequences

- Low coupling efficiency-

Inefficient capping

- Optimize coupling conditions

(see above)- Ensure fresh

capping reagents are used

Incomplete Deprotection
- Insufficient deprotection time

or temperature

- Extend deprotection time or

increase temperature slightly

(e.g., to 60°C)- Ensure

complete immersion of the

support in the deprotection

solution

Glycosidic Bond Cleavage
- Overly harsh acidic

conditions during detritylation

- Use 3% DCA instead of TCA

for detritylation[8]

Conclusion
The solid-phase synthesis of isoguanosine-modified RNA and DNA is a robust and accessible

methodology for researchers seeking to explore the expanded functional potential of nucleic

acids. By understanding the specific chemical requirements of isoguanosine, particularly the

need for appropriate protecting groups and optimized coupling conditions, scientists can

reliably produce high-quality modified oligonucleotides. The protocols and insights provided in

this application note serve as a comprehensive resource to facilitate the successful

incorporation of this valuable unnatural base into synthetic DNA and RNA, paving the way for

new discoveries in diagnostics, therapeutics, and synthetic biology.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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